

PQR530: A Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **PQR530**, a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). **PQR530** has demonstrated significant potential in preclinical studies due to its ability to cross the blood-brain barrier and its efficacy in various cancer models.[1][2]

Introduction to PQR530

PQR530, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, is a second-generation PI3K/mTOR inhibitor.[2] It potently and selectively targets all PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2. [1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] By dually targeting PI3K and mTOR, **PQR530** offers a comprehensive blockade of this key oncogenic pathway.

Biochemical Potency and Selectivity

The inhibitory activity of **PQR530** has been quantified against its primary targets, demonstrating subnanomolar affinity. The table below summarizes the key dissociation constants (Kd) and inhibitory concentrations (IC50) for **PQR530**.



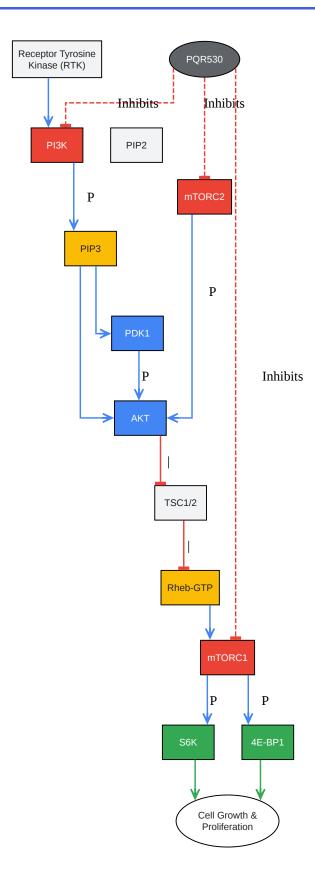
Target	Assay Type	Value	Reference
ΡΙ3Κα	Biochemical (Kd)	0.84 nM	[3]
mTOR	Biochemical (Kd)	0.33 nM	[3]
p-PKB (Ser473)	Cellular (IC50)	0.07 μΜ	[3]
p-S6 (Ser235/236)	Cellular (IC50)	0.07 μΜ	[3]

PQR530 has been profiled against a wide panel of kinases to assess its selectivity, showing an excellent selectivity profile.[2] For a comprehensive dataset from the KINOMEScan panel, readers are directed to the supplementary information (Figure S4 and Table S4) of the publication: Rageot, D., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (**PQR530**), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry.

The PI3K/AKT/mTOR Signaling Pathway

PQR530 exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling cascade. A simplified representation of this pathway is illustrated below.





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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PQR530.



Experimental Protocols

The biochemical potency and selectivity of **PQR530** are determined using various enzymatic and cellular assays. A representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, such as the LanthaScreen[™] assay, is detailed below.

TR-FRET Kinase Assay (e.g., LanthaScreen™)

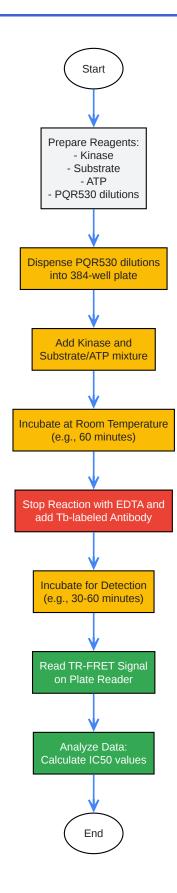
This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate.

Materials:

- Kinase (e.g., PI3Kα, mTOR)
- Fluorescein-labeled substrate
- ATP
- PQR530 (or other test compounds)
- TR-FRET dilution buffer
- Terbium-labeled anti-phospho-substrate antibody
- EDTA (to stop the reaction)
- 384-well assay plates

Workflow:





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Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.



Procedure:

- Compound Preparation: Prepare a serial dilution of PQR530 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Reaction Setup: In a 384-well plate, add the diluted **PQR530**. Subsequently, add the kinase and the substrate/ATP mixture to initiate the enzymatic reaction. The final reaction volume is typically 10-20 μL.
- Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbiumlabeled anti-phospho-substrate antibody.
- Signal Measurement: After another incubation period (e.g., 30-60 minutes) to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
- Data Analysis: The ratio of the acceptor (fluorescein) to the donor (terbium) fluorescence is calculated. The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

Conclusion

PQR530 is a highly potent and selective dual inhibitor of the PI3K/mTOR pathway. Its well-characterized selectivity profile, combined with favorable pharmacokinetic properties including brain penetration, positions it as a promising candidate for further development in oncology and potentially other indications where this pathway is dysregulated. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of **PQR530** and other novel kinase inhibitors.

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References

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